molecular formula C8H4F6N2O2 B6311502 4-Nitro-2,5-bis(trifluoromethyl)aniline CAS No. 37404-40-3

4-Nitro-2,5-bis(trifluoromethyl)aniline

Cat. No.: B6311502
CAS No.: 37404-40-3
M. Wt: 274.12 g/mol
InChI Key: UEVDPILIPKKGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-2,5-bis(trifluoromethyl)aniline is an organic compound with the molecular formula C8H4F6N2O2. It is characterized by the presence of nitro and trifluoromethyl groups attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2,5-bis(trifluoromethyl)aniline typically involves the nitration of 2,5-bis(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Halogenating agents, Lewis acids (e.g., aluminum chloride).

    Coupling: Boronic acids, palladium catalysts, base (e.g., potassium carbonate), organic solvents (e.g., toluene).

Major Products Formed

Scientific Research Applications

4-Nitro-2,5-bis(trifluoromethyl)aniline has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Incorporated into polymers and materials to impart unique properties such as increased thermal stability and chemical resistance.

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs due to its unique chemical structure and reactivity.

    Dye Synthesis: Utilized in the synthesis of monoazo dyes, which are used in various industrial applications

Mechanism of Action

The mechanism of action of 4-Nitro-2,5-bis(trifluoromethyl)aniline in chemical reactions involves the electron-withdrawing effects of the nitro and trifluoromethyl groups. These groups influence the reactivity of the aniline ring, making it more susceptible to electrophilic attack. The nitro group can also participate in redox reactions, undergoing reduction to form an amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2,5-bis(trifluoromethyl)aniline is unique due to the presence of two trifluoromethyl groups, which significantly enhance its electron-withdrawing properties. This makes it more reactive in electrophilic aromatic substitution reactions compared to similar compounds with fewer trifluoromethyl groups .

Properties

IUPAC Name

4-nitro-2,5-bis(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6N2O2/c9-7(10,11)3-2-6(16(17)18)4(1-5(3)15)8(12,13)14/h1-2H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVDPILIPKKGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)C(F)(F)F)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.